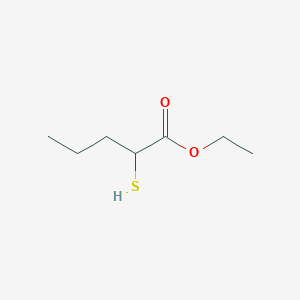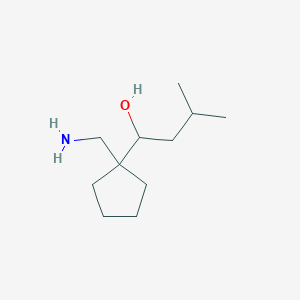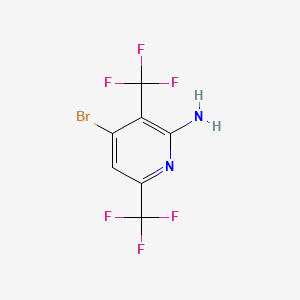![molecular formula C7H12ClNO B13571367 1-Azabicyclo[3.2.1]octan-3-onehydrochloride](/img/structure/B13571367.png)
1-Azabicyclo[3.2.1]octan-3-onehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azabicyclo[3.2.1]octan-3-onehydrochloride is a bicyclic compound that belongs to the family of tropane alkaloids.
Preparation Methods
The synthesis of 1-Azabicyclo[3.2.1]octan-3-onehydrochloride typically involves enantioselective construction methods. One common approach is the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another method involves the desymmetrization process starting from achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
1-Azabicyclo[3.2.1]octan-3-onehydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an oxidized derivative, while substitution may result in a halogenated product.
Scientific Research Applications
1-Azabicyclo[3.2.1]octan-3-onehydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Azabicyclo[3.2.1]octan-3-onehydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act on enzymes by binding to their active sites, thereby inhibiting or modulating their activity . The compound’s bicyclic structure provides additional rigidity, which is an important feature in its interaction with biological molecules .
Comparison with Similar Compounds
1-Azabicyclo[3.2.1]octan-3-onehydrochloride can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: This compound also belongs to the family of tropane alkaloids and shares a similar bicyclic structure.
8-Azabicyclo[3.2.1]octane: Another member of the tropane alkaloids, known for its biological activity.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which make it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C7H12ClNO |
|---|---|
Molecular Weight |
161.63 g/mol |
IUPAC Name |
1-azabicyclo[3.2.1]octan-3-one;hydrochloride |
InChI |
InChI=1S/C7H11NO.ClH/c9-7-3-6-1-2-8(4-6)5-7;/h6H,1-5H2;1H |
InChI Key |
YXBQZBXTBLRJKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC1CC(=O)C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Azaspiro[3.4]octan-7-ol](/img/structure/B13571297.png)
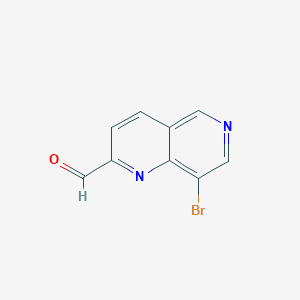


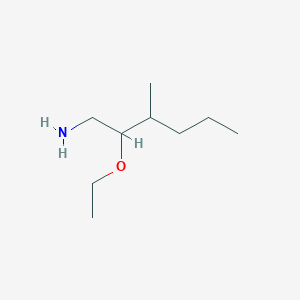
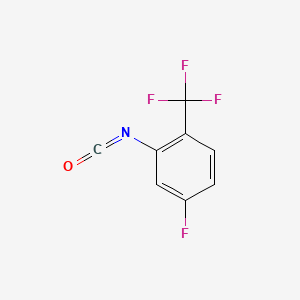
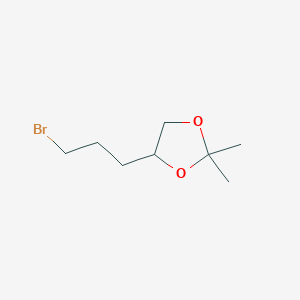

![2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one hydrochloride](/img/structure/B13571338.png)
